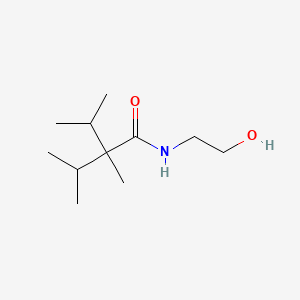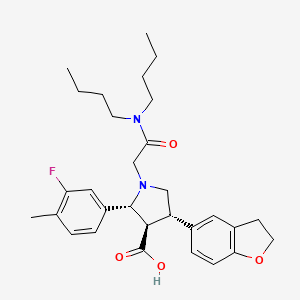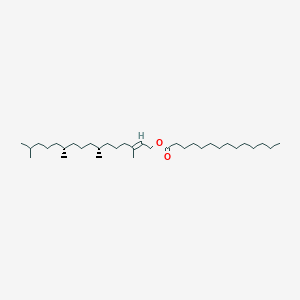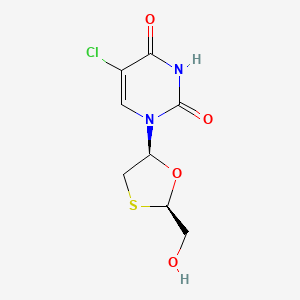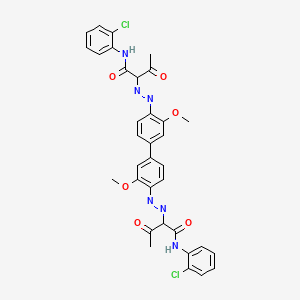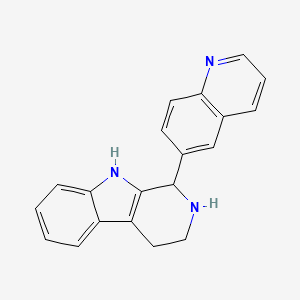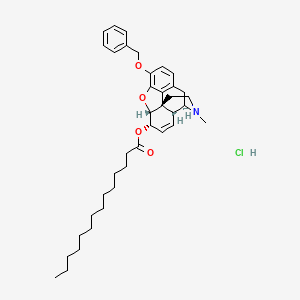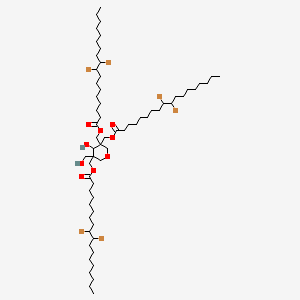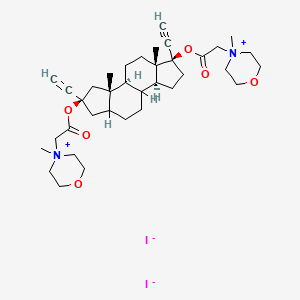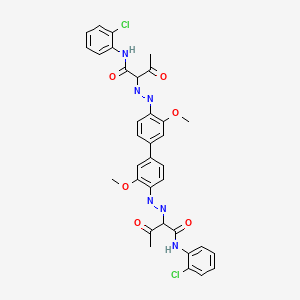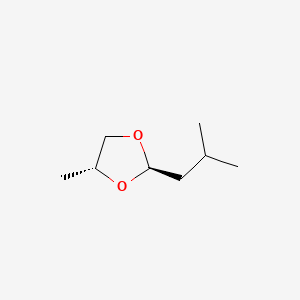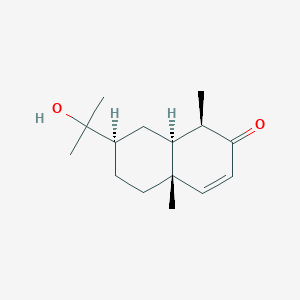
Aubergenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aubergenone is a sesquiterpenoid phytoalexin isolated from diseased eggplants (Solanum melongena). It is classified as a stress metabolite produced by plants in response to pathogenic attacks. The compound has been identified as 11-hydroxy-4α,5α-eudesm-1-en-3-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aubergenone can be synthesized from α-cyperone. The synthesis involves several steps, including the formation of intermediate compounds and the application of specific reaction conditions. One of the key steps in the synthesis is the epimerization of the secondary alcohol group, which is achieved by refluxing with ethanolic potassium hydroxide .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily synthesized in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions
Aubergenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can produce alcohols and alkanes .
Scientific Research Applications
Aubergenone has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpenoid biosynthesis and chemical reactions.
Biology: Investigated for its role as a phytoalexin in plant defense mechanisms.
Industry: Explored for its potential use in creating natural pesticides and plant growth regulators.
Mechanism of Action
The mechanism of action of aubergenone involves its interaction with specific molecular targets and pathways in plants. As a phytoalexin, it is produced in response to pathogenic attacks and helps to inhibit the growth of pathogens. The compound’s structure allows it to interact with enzymes and other proteins involved in plant defense, leading to the activation of various biochemical pathways .
Comparison with Similar Compounds
Aubergenone is structurally related to other sesquiterpenoids, such as eudesmane and rishitinol. it is unique due to its specific hydroxyl and ketone functional groups. Similar compounds include:
Eudesmane: A sesquiterpenoid with a similar carbon skeleton but different functional groups.
Rishitinol: Another phytoalexin with structural similarities to this compound but distinct biological activities.
Properties
CAS No. |
69427-35-6 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(1R,4aS,7R,8aS)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H24O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h6,8,10-12,17H,5,7,9H2,1-4H3/t10-,11-,12+,15+/m1/s1 |
InChI Key |
MSSWKGZMPUXALD-FJJYHAOUSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@@H](CC[C@]2(C=CC1=O)C)C(C)(C)O |
Canonical SMILES |
CC1C2CC(CCC2(C=CC1=O)C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


